Dicyclohexyl(2-methylphenyl)phosphine
Overview
Description
Dicyclohexyl(2-methylphenyl)phosphine is a useful research compound. Its molecular formula is C19H29P and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Dicyclohexyl(o-tolyl)phosphine, also known as Dicyclohexyl-(2-methylphenyl)phosphane or Dicyclohexyl(2-methylphenyl)phosphine, is a type of tertiary phosphine . Tertiary phosphines are known to interact with a variety of targets, including carbon and other atoms, leading to the formation of P(V) derivatives of phosphines . .
Mode of Action
It’s known that phosphites and phosphonites function as antioxidants by various mechanisms depending on their structure . They can act as chain-breaking primary antioxidants by reduction of peroxyl radicals to alkoxyl radicals .
Biochemical Pathways
Phosphites and phosphonites are known to decompose hydroperoxides, which can affect various biochemical pathways .
Result of Action
It’s known that phosphites and phosphonites can act as antioxidants, reducing peroxyl radicals to alkoxyl radicals .
Action Environment
It’s known that the release of this substance into the environment can occur from industrial use .
Properties
IUPAC Name |
dicyclohexyl-(2-methylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29P/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h8-10,15,17-18H,2-7,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHYBAIPMJGEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340028 | |
Record name | Dicyclohexyl(2-methylphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173593-25-4 | |
Record name | Dicyclohexyl(2-methylphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexyl(2-methylphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does dicyclohexyl(2-methylphenyl)phosphine play in iridium-catalyzed reactions with acid chlorides and alkynes?
A1: this compound, often abbreviated as PCy2(o-Tol), acts as a crucial ligand in iridium-catalyzed additions of aliphatic acid chlorides to terminal alkynes. [] This reaction produces valuable (Z)-β-chloro-α,β-unsaturated ketones. Interestingly, while PCy2(o-Tol) is essential for aliphatic acid chlorides, N-heterocyclic carbenes (NHCs) are more effective ligands for reactions involving aroyl chlorides. [] The specific properties of PCy2(o-Tol) that contribute to its effectiveness in this specific context require further investigation.
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